A Technical Guide to Nα-Boc-3-methyl-L-histidine (Boc-His(3-Me)-OH) for Researchers and Drug Development Professionals
A Technical Guide to Nα-Boc-3-methyl-L-histidine (Boc-His(3-Me)-OH) for Researchers and Drug Development Professionals
Prepared for: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the chemical and physical properties of Nα-(tert-Butoxycarbonyl)-3-methyl-L-histidine, hereafter referred to as Boc-His(3-Me)-OH. It includes detailed information on its application in peptide synthesis, relevant experimental protocols, and an analysis of its role in mitigating common challenges associated with the incorporation of histidine residues in synthetic peptides.
Core Properties of Boc-His(3-Me)-OH
Boc-His(3-Me)-OH is a protected amino acid derivative widely employed as a building block in solid-phase peptide synthesis (SPPS) and other areas of pharmaceutical research. The presence of the tert-Butoxycarbonyl (Boc) protecting group on the α-amino group allows for controlled, stepwise peptide chain elongation. Critically, the methylation at the 3-position (π-position) of the imidazole ring enhances the stability and solubility of the molecule and plays a crucial role in suppressing racemization during peptide coupling reactions.[1]
Chemical and Physical Data
A summary of the key chemical and physical properties of Boc-His(3-Me)-OH is presented in Table 1. These values are compiled from computed data and available experimental information for closely related compounds.
| Property | Value | Source |
| Chemical Formula | C₁₂H₁₉N₃O₄ | PubChem[2] |
| Molecular Weight | 269.30 g/mol | PubChem[2] |
| IUPAC Name | (2S)-2-[(tert-butoxycarbonyl)amino]-3-(3-methyl-1H-imidazol-4-yl)propanoic acid | PubChem[2] |
| CAS Number | 61070-22-2 | PubChem[2] |
| Appearance | White to off-white solid (inferred) | General knowledge |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone (inferred from similar compounds) | [3][4] |
| Storage | Store at -20°C for long-term stability | [5] |
Application in Peptide Synthesis
The primary application of Boc-His(3-Me)-OH is in Boc-chemistry solid-phase peptide synthesis (SPPS). The strategic placement of the methyl group on the π-nitrogen of the imidazole ring offers significant advantages over other histidine derivatives, particularly in the prevention of racemization.
Racemization in Histidine Coupling
Histidine is notoriously prone to racemization during peptide coupling reactions. This is due to the basicity of the unprotected π-nitrogen of the imidazole ring, which can abstract the α-proton of the activated amino acid, leading to the formation of a planar, achiral enolate intermediate. Reprotonation of this intermediate can result in a mixture of L- and D-isomers, compromising the stereochemical integrity of the final peptide.
The Role of N-3 Methylation in Suppressing Racemization
By alkylating the π-nitrogen, as in Boc-His(3-Me)-OH, the basicity of this nitrogen is significantly reduced. This disfavors the abstraction of the α-proton, thereby preserving the stereochemical integrity of the amino acid during coupling. While direct quantitative data for the racemization of Boc-His(3-Me)-OH is limited, studies on the structurally similar Fmoc-His(3-Bum)-OH have shown that N-3 alkylation is a highly effective strategy for minimizing racemization, even under forcing conditions such as elevated temperatures.
Experimental Protocols
The following sections provide representative experimental protocols for the synthesis, purification, and analysis of Boc-His(3-Me)-OH and its incorporation into peptides. These protocols are based on established methods for similar compounds and should be optimized for specific applications.
Synthesis of Boc-His(3-Me)-OH (Proposed)
A detailed, publicly available protocol for the specific synthesis of Boc-His(3-Me)-OH is not readily found. However, a plausible synthetic route can be adapted from the synthesis of similar N-3 alkylated histidine derivatives, such as the conversion of Boc-His(τ-Boc)-OMe to Boc-His(3-Bum)-OMe. The general strategy would involve the protection of the α-amino and carboxyl groups of L-histidine, followed by the regioselective methylation of the π-nitrogen of the imidazole ring, and subsequent deprotection of the carboxyl group.
Incorporation of Boc-His(3-Me)-OH in Boc-SPPS
The following is a general protocol for the incorporation of Boc-His(3-Me)-OH into a peptide chain using manual or automated Boc-SPPS.
Materials and Reagents:
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Boc-His(3-Me)-OH
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Peptide synthesis resin (e.g., Merrifield resin)
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Dichloromethane (DCM)
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N,N-Dimethylformamide (DMF)
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Trifluoroacetic acid (TFA)
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Diisopropylethylamine (DIEA)
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Coupling reagent (e.g., HBTU, HATU)
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Ninhydrin test kit
Protocol:
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Resin Swelling: Swell the resin in DCM for 30 minutes, followed by washing with DMF.
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Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 20-30 minutes to remove the N-terminal Boc group. Wash the resin thoroughly with DCM and DMF.
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Neutralization: Neutralize the resin with a 5% solution of DIEA in DMF.
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Coupling:
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Dissolve Boc-His(3-Me)-OH (3 equivalents) and the coupling reagent (e.g., HBTU, 2.9 equivalents) in DMF.
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Add DIEA (6 equivalents) to the amino acid solution to activate it.
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Add the activated amino acid solution to the resin and agitate for 1-2 hours.
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Monitoring: Perform a ninhydrin test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
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Capping (Optional): If the coupling is incomplete, cap any unreacted amino groups with acetic anhydride.
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Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.
This cycle is repeated for each subsequent amino acid in the peptide sequence.
Purity Analysis by RP-HPLC
The purity of the synthesized peptide containing the Boc-His(3-Me)-OH residue should be assessed by reversed-phase high-performance liquid chromatography (RP-HPLC).
Instrumentation and Conditions:
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HPLC System: An analytical HPLC system with a UV detector.
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Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
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Mobile Phase A: 0.1% TFA in HPLC-grade water.
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Mobile Phase B: 0.1% TFA in acetonitrile.
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Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a typical starting point and should be optimized based on the peptide's hydrophobicity.
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Flow Rate: 1.0 mL/min.
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Detection: UV absorbance at 214 nm and 280 nm.
Sample Preparation:
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Cleave the peptide from the resin using a suitable cleavage cocktail (e.g., HF/anisole or a less toxic alternative).
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Precipitate the peptide in cold diethyl ether.
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Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) to a concentration of approximately 1 mg/mL.
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Filter the sample through a 0.22 µm syringe filter before injection.
Storage and Stability
For long-term storage, Boc-His(3-Me)-OH should be kept in a tightly sealed container at -20°C. Before use, the container should be allowed to warm to room temperature to prevent moisture condensation, which could lead to the hydrolysis of the Boc group.
Conclusion
Boc-His(3-Me)-OH is a valuable reagent for peptide synthesis, offering enhanced stability, solubility, and, most importantly, a high degree of protection against racemization during coupling. Its use is particularly advantageous in the synthesis of complex peptides where the stereochemical integrity of histidine residues is critical for biological activity. The experimental protocols provided in this guide offer a starting point for the successful application of Boc-His(3-Me)-OH in research and drug development.
